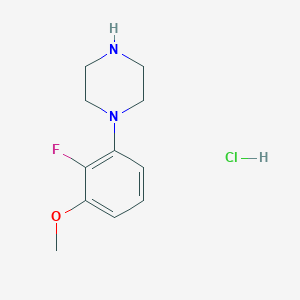
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as ACEA, is a synthetic compound that has been widely studied in scientific research. It belongs to the class of compounds known as cannabinoid receptor agonists and has been found to have potential therapeutic applications in various fields of medicine.
作用机制
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide exerts its effects by binding to and activating the cannabinoid receptor CB1, which is primarily found in the central nervous system. Activation of CB1 receptors by 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide results in the modulation of various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has also been shown to reduce oxidative stress and protect against neuronal damage.
实验室实验的优点和局限性
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 receptors. However, its lipophilic nature and poor water solubility can make it difficult to work with in certain experimental settings. Additionally, the potential for off-target effects and the need for specialized equipment and expertise for its synthesis and handling may limit its use in some laboratories.
未来方向
There are several potential future directions for research on 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide. One area of interest is the development of novel 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide analogs with improved pharmacological properties and therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide and to explore its potential applications in the treatment of various neurological and inflammatory disorders. Finally, the development of new methods for the synthesis and delivery of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide may further enhance its potential as a therapeutic agent.
合成方法
The synthesis of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide involves several steps, including the reaction of 2-acetyl-5-fluorophenol with 1-cyano-1-cyclopropane carboxylic acid, followed by the conversion of the resulting intermediate to 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide through a series of chemical reactions. The synthesis method has been optimized to produce high yields of pure 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide.
科学研究应用
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have neuroprotective, anti-inflammatory, analgesic, and anti-cancer properties. 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10(20)13-6-5-12(17)7-14(13)22-8-15(21)19-16(2,9-18)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODPGSGBVYUCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

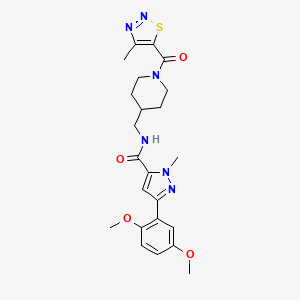
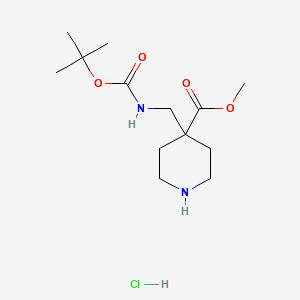
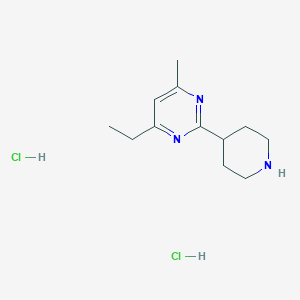

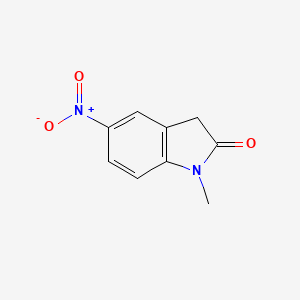
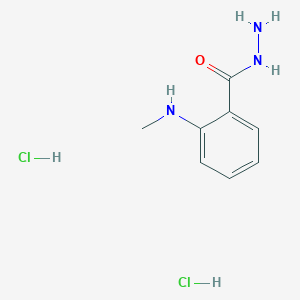

![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)
![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)
![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)
![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

